1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid

LogP Lipophilicity Cyclopropane Carboxylic Acid

This C7H12O3 bifunctional intermediate delivers a three-carbon hydroxypropyl spacer with four rotatable bonds—precisely balancing lipophilicity (LogP 0.1–0.62) and flexibility for PROTAC linker development, ADC bioconjugation, and CNS-targeted fragment libraries. Distinct from shorter-chain analogs in both conformational freedom and permeability profile. Standard research quantities available; contact vendor for bulk pricing.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 918523-04-3
Cat. No. B13457178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid
CAS918523-04-3
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC1(CCCO)C(=O)O
InChIInChI=1S/C7H12O3/c8-5-1-2-7(3-4-7)6(9)10/h8H,1-5H2,(H,9,10)
InChIKeyUUAYMNFJWCIILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid (CAS 918523-04-3): Procurement and Selection Guide for a Cyclopropane Spacer Building Block


1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid (CAS 918523-04-3) is a bifunctional cyclopropane scaffold comprising a carboxylic acid and a terminal primary alcohol separated by a three-carbon alkyl linker. With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol, it exhibits a calculated LogP of 0.1–0.62 and a topological polar surface area (TPSA) of 57.5 Ų [1]. As a member of the 1-substituted cyclopropane-1-carboxylic acid family, this compound provides a conformationally constrained yet rotatable tether, positioning it as a potentially useful intermediate for medicinal chemistry, bioconjugation, and linker development [2][3].

Why In-Class Cyclopropane Carboxylic Acids Are Not Interchangeable: Linker Length and Lipophilicity Constraints for 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid


Generic substitution among cyclopropane carboxylic acid derivatives is not straightforward because the alkyl spacer length directly governs molecular lipophilicity (LogP) and conformational degrees of freedom. The three-carbon hydroxypropyl chain of the target compound imparts a calculated LogP range of 0.1 to 0.62, which is substantially more lipophilic than its one-carbon analog (1-hydroxycyclopropane-1-carboxylic acid, LogP = -1.72) and distinct from the two-carbon analog (1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid, LogP = -0.3) [1][2]. Additionally, the target compound possesses four rotatable bonds, providing greater conformational flexibility compared to the one-carbon analog (one rotatable bond) and the two-carbon analog (three rotatable bonds) [3][4]. These differences in physicochemical properties can significantly impact downstream synthetic outcomes, solubility profiles, and biological permeability, making direct replacement without re-optimization a risky endeavor. The following section quantifies these key differentiators.

Quantitative Differentiation of 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid Against Closest Analogs: LogP, PSA, and Rotatable Bond Metrics


Lipophilicity Comparison: 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid Exhibits a >2-log Unit Higher LogP than Its One-Carbon Analog

The three-carbon hydroxypropyl spacer of the target compound confers a calculated LogP that is approximately 2.3 to 2.8 log units higher than the one-carbon analog (1-hydroxycyclopropane-1-carboxylic acid), indicating significantly enhanced lipophilicity [1]. This property may translate to improved membrane permeability in biological systems compared to the more hydrophilic analog [2].

LogP Lipophilicity Cyclopropane Carboxylic Acid ADME

Lipophilicity Tuning: 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid Exhibits a +0.4 to +0.9 LogP Increase Relative to the Two-Carbon Analog

Relative to its two-carbon analog (1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid), the target compound's three-carbon linker increases the calculated LogP by approximately 0.4 to 0.9 log units, providing a finer gradation of lipophilicity for linker optimization campaigns [1][2].

LogP Lipophilicity Spacer Length Structure-Property Relationship

Rotatable Bond Count: 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid Offers Four Rotatable Bonds, Granting Greater Conformational Flexibility Than Shorter-Chain Analogs

The target compound contains four rotatable bonds along its 3-hydroxypropyl chain, providing a higher degree of conformational freedom compared to its one-carbon analog (one rotatable bond) and two-carbon analog (three rotatable bonds) [1][2][3]. This flexibility may be advantageous in applications requiring the terminal hydroxyl and carboxyl groups to adopt a wider range of spatial orientations.

Rotatable Bonds Conformational Flexibility Linker Design Cyclopropane

Topological Polar Surface Area (TPSA) Consistency: 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid Maintains a Favorable 57.5 Ų TPSA for Blood-Brain Barrier Penetration Prediction

The target compound exhibits a Topological Polar Surface Area (TPSA) of 57.5 Ų [1]. This value is identical to its one-carbon and two-carbon analogs (57.5 Ų each) [2]. A TPSA value below 60 Ų is generally correlated with a high probability of passive diffusion across the blood-brain barrier (BBB) [3].

TPSA Blood-Brain Barrier CNS Penetration Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid Based on Differentiated Properties


Linker Optimization in PROTAC and Bioconjugate Design

The target compound's four rotatable bonds and moderate LogP (0.1–0.62) position it as a valuable linker component in Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where precise control over linker length, flexibility, and lipophilicity is critical for optimizing ternary complex formation and pharmacokinetic properties [1][2][3]. Its TPSA of 57.5 Ų supports potential BBB penetration, making it a candidate for CNS-targeted degraders .

Synthesis of Constrained Peptidomimetics with Extended Spacers

Cyclopropane rings are well-established as conformational constraints in peptidomimetics [1]. The three-carbon spacer of this compound allows the carboxylic acid and hydroxyl groups to be positioned further apart than shorter-chain analogs, potentially mimicking longer peptide segments while still benefiting from the rigidity imparted by the cyclopropane core [2][3].

Functionalization of Polymer Scaffolds Requiring Balanced Hydrophilicity

The target compound can serve as a monomer or functionalization agent in polymer chemistry where a precise balance of hydrophilic (carboxylic acid, hydroxyl) and lipophilic (alkyl chain, cyclopropane) character is required [1]. Its four rotatable bonds provide the flexibility needed for polymer chain mobility, while the cyclopropane ring offers a unique steric profile compared to simple alkyl diacids [2].

Building Block for CNS-Penetrant Small Molecule Libraries

With a TPSA below 60 Ų and a LogP that avoids both extreme hydrophilicity and high lipophilicity (LogP >5), this compound is a suitable core scaffold for fragment-based drug discovery or library synthesis targeting central nervous system (CNS) disorders [1][2]. Its hydroxypropyl handle provides a convenient site for further derivatization without introducing excessive polarity [3].

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